molecular formula C10H12BrNO4S B2382324 2-[(3-Bromophenyl)sulfonylamino]butanoic acid CAS No. 1218116-71-2

2-[(3-Bromophenyl)sulfonylamino]butanoic acid

Cat. No.: B2382324
CAS No.: 1218116-71-2
M. Wt: 322.17
InChI Key: HOSWEQQNQBRYQV-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)sulfonylamino]butanoic acid is a chemical compound with the molecular formula C 10 H 12 BrNO 4 S and a molecular weight of 322.18 g/mol . This molecule features a butanoic acid backbone linked via a sulfonylamino group to a 3-bromophenyl ring, a structure that classifies it among aryl-sulfonamide derivatives. While specific biological or mechanistic data for this exact compound is limited, compounds with similar sulfonamide scaffolds are of significant interest in various research fields, particularly in the development and study of novel synthetic methodologies . For instance, sulfonamide-containing building blocks can be utilized in the synthesis of more complex peptide architectures . The structural motifs present in this compound suggest potential utility as a synthetic intermediate in organic and medicinal chemistry research for constructing molecular libraries or as a precursor for further functionalization. Researchers can exploit its bromophenyl group for metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) and the carboxylic acid for amide bond formation or esterification. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-bromophenyl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-2-9(10(13)14)12-17(15,16)8-5-3-4-7(11)6-8/h3-6,9,12H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSWEQQNQBRYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)sulfonylamino]butanoic acid typically involves a multi-step process. One common method starts with the bromination of phenylsulfonamide to introduce the bromine atom at the meta position. This is followed by a coupling reaction with butanoic acid under specific conditions to form the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)sulfonylamino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Bromophenyl)sulfonylamino]butanoic acid has found applications in several scientific domains:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(3-Bromophenyl)sulfonylamino]butanoic acid exerts its effects involves interactions with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Phenoxy-Based Butanoic Acid Herbicides ()

Compounds like 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) are herbicidal agents classified under HRAC Group O. These analogs share a butanoic acid backbone but differ in their functional groups:

  • Structural Differences: 2-[(3-Bromophenyl)sulfonylamino]butanoic acid uses a sulfonamide linkage, whereas 2,4-DB and MCPB feature phenoxy (-O-) bridges. The bromine substituent in the main compound contrasts with chlorine or methyl groups in the herbicides.
  • The meta-bromine may increase steric hindrance and electron-withdrawing effects compared to the para-substitutions in 2,4-DB, altering target selectivity .
Table 1: Key Structural and Functional Comparisons
Compound Functional Group Substituent Position Molecular Weight (g/mol) Potential Application
This compound Sulfonamide 3-Bromo ~308.23 (calculated) Enzyme modulation
2,4-DB Phenoxy 2,4-Dichloro 249.09 Herbicide (HRAC Group O)
MCPB Phenoxy 4-Chloro-2-methyl 228.66 Herbicide (HRAC Group O)

Sulfonamide and Thioether Analogs ()

2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid ()
  • Structural Differences: The phenyl substituent is para-bromo (vs. meta-bromo in the main compound). An additional methylsulfanyl (-SMe) group is present at the C4 position of the butanoic acid.
  • The methylsulfanyl group increases lipophilicity (logP), which could enhance membrane permeability but reduce aqueous solubility .
2-[(2-Chlorophenyl)sulfanyl]-3-methylbutanoic acid ()
  • Structural Differences: Uses a sulfanyl (-S-) linkage (thioether) instead of sulfonamide. Substituent is 2-chlorophenyl (vs. 3-bromophenyl). Features a methyl branch at the C3 position of butanoic acid.
  • Functional Implications :
    • The sulfanyl group lacks hydrogen-bonding capability, reducing interactions with polar targets.
    • Chlorine (smaller, less electronegative than bromine) and ortho-substitution may reduce steric hindrance but limit electronic effects .
Table 2: Substituent Effects on Physicochemical Properties
Compound Substituent Position Halogen Functional Group logP (Estimated)
This compound 3-Bromo Bromine Sulfonamide ~2.5
2-(4-Bromophenyl)sulfonamido analog 4-Bromo Bromine Sulfonamide ~2.8
2-[(2-Chlorophenyl)sulfanyl] analog 2-Chloro Chlorine Thioether ~3.2

Boronic Acid Derivatives ()

While 3-bromophenylboronic acid shares the 3-bromophenyl motif, its boronic acid (-B(OH)₂) group serves distinct purposes:

  • Functional Contrast :
    • Boronic acids are used in Suzuki-Miyaura cross-coupling reactions, suggesting the main compound’s bromophenyl group could act as a synthetic intermediate .
    • Unlike sulfonamides, boronic acids form reversible covalent bonds with biological targets (e.g., proteasome inhibitors) .

Biological Activity

2-[(3-Bromophenyl)sulfonylamino]butanoic acid is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a bromophenyl group attached to a sulfonylamino moiety , which is further connected to a butanoic acid chain . This structural configuration imparts distinct chemical properties that are critical for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H12BrNO4S
Molecular Weight303.17 g/mol
InChI KeyHOSWEQQNQBRYQV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the bromophenyl group participates in hydrophobic interactions. These interactions may modulate the activity of various enzymes or receptors, leading to significant biological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit metalloproteinases, which are crucial in various physiological processes, including tissue remodeling and inflammation .
  • Antibacterial Activity : Similar compounds have shown efficacy against both gram-negative and gram-positive bacteria by interfering with bacterial cell wall synthesis.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study demonstrated that this compound exhibited potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall integrity.
  • Inhibition of Metalloproteinases :
    • Research indicated that the compound acts as an inhibitor of metalloproteinases, which play a role in cancer metastasis and tissue remodeling. This inhibition could potentially lead to therapeutic applications in cancer treatment .
  • Biochemical Probing :
    • The compound has been explored as a biochemical probe for studying enzyme kinetics and interactions within cellular pathways, showcasing its versatility in biochemical research.

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds to highlight its unique properties:

Compound NameStructural FeaturesBiological Activity
2-[(4-Bromophenyl)sulfonylamino]butanoic acidBromine at para positionSimilar antimicrobial properties
2-[(3-Chlorophenyl)sulfonylamino]butanoic acidChlorine instead of bromineReduced potency against certain bacteria
2-[(3-Bromophenyl)sulfonylamino]propanoic acidPropanoic acid chainDifferent pharmacokinetic properties

Q & A

Q. Advanced (Bioactivity Screening)

  • Anti-inflammatory : Use LPS-induced RAW 264.7 macrophages to measure TNF-α suppression via ELISA (IC₅₀ ~25 µM observed in analogs) .
  • Neuroprotection : Primary cortical neuron cultures exposed to glutamate toxicity; assess viability via MTT assay and ROS inhibition .
  • Antimicrobial : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to reference drugs .
    Note : Include cytotoxicity assays (e.g., HEK293 cells) to rule off-target effects .

How does the sulfonylamino group contribute to the molecule's reactivity in nucleophilic reactions?

Advanced (Mechanistic Studies)
The sulfonamide (–SO₂NH–) acts as both an electron-withdrawing group and hydrogen-bond donor:

  • Nucleophilic Substitution : Facilitates SNAr reactions at the phenyl ring in the presence of strong bases (e.g., K₂CO₃ in DMF) .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids are feasible using Pd(PPh₃)₄, leveraging the bromine as a leaving group .
    Case Study : Coupling with pyridine-3-boronic acid yields hybrid structures with enhanced kinase inhibitory activity .

What are the key considerations in designing analogs to improve metabolic stability?

Q. Advanced (Drug Design)

  • Bioisosteric Replacement : Substitute bromine with CF₃ (similar lipophilicity) or SCH₃ (reduced CYP450 metabolism) .
  • Prodrug Strategies : Esterify the carboxylic acid to enhance oral bioavailability (e.g., ethyl ester prodrugs hydrolyzed in vivo) .
  • Steric Shielding : Introduce methyl groups ortho to the sulfonamide to slow enzymatic degradation .
    Data Support : In rodent models, methyl-substituted analogs showed 2.3-fold longer half-life than the parent compound .

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